
3-(Dichloromethyl)benzonitrile
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Overview
Description
3-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzonitrile, where a dichloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dichloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to remove impurities and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.
Scientific Research Applications
3-(Dichloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Dichloromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzonitrile: Similar structure but with one chlorine atom.
4-(Chloromethyl)benzonitrile: Chloromethyl group attached at the para position.
4-(Dichloromethyl)benzonitrile: Dichloromethyl group attached at the para position.
Uniqueness
3-(Dichloromethyl)benzonitrile is unique due to the specific positioning of the dichloromethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and other similar compounds.
Biological Activity
3-(Dichloromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a dichloromethyl group and a nitrile functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C8H6Cl2N
- Molecular Weight : 201.05 g/mol
The presence of both the dichloromethyl and nitrile groups enhances its reactivity, allowing it to engage in various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The dichloromethyl group is believed to play a crucial role in its mechanism of action by forming covalent bonds with nucleophilic sites on bacterial proteins, thereby disrupting their function.
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The mechanism is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have shown promise in targeting the PD-1/PD-L1 signaling pathway, which is critical in cancer immunotherapy .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity or receptor interactions.
- Hydrogen Bonding : The nitrile group may participate in hydrogen bonding with biological macromolecules, enhancing binding affinities and specificity towards target sites .
- Modulation of Enzyme Activity : It has been suggested that the compound may interact with various enzymes involved in metabolic pathways, leading to altered enzyme kinetics and inhibition of growth in microbial and cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had an IC50 value ranging from 5 to 15 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values between 10 µM and 20 µM, indicating moderate potency. Further mechanistic studies suggested that it induced apoptosis through the activation of caspase pathways .
Comparative Analysis
Activity | IC50 Value (µM) | Target Organism/Cell Line |
---|---|---|
Antimicrobial | 5 - 15 | Various Gram-positive and Gram-negative bacteria |
Anticancer | 10 - 20 | Breast cancer cell lines |
Lung cancer cell lines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Dichloromethyl)benzonitrile, and what critical reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves chlorination of a methylbenzonitrile precursor using reagents like sulfuryl chloride (SO₂Cl₂) or PCl₃ under anhydrous conditions. For example, bromination of methylbenzonitrile analogs (e.g., 2-(bromomethyl)benzonitrile in ) can be adapted by substituting bromine with chlorine. Key conditions include:
- Temperature control (0–40°C) to avoid over-chlorination.
- Solvents such as dichloromethane or carbon tetrachloride to stabilize intermediates.
- Catalytic Lewis acids (e.g., FeCl₃) to enhance reaction efficiency .
Q. Which spectroscopic techniques effectively characterize this compound, and what spectral signatures are diagnostic?
- Methodological Answer :
- ¹H/¹³C NMR : The dichloromethyl group (-CHCl₂) shows a singlet at δ 5.8–6.2 ppm (¹H) and a carbon signal near δ 65–70 ppm (¹³C). Aromatic protons adjacent to the nitrile group exhibit deshielding (δ 7.5–8.5 ppm) .
- IR Spectroscopy : A sharp C≡N stretch at ~2220 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ confirm functional groups.
- Mass Spectrometry : Molecular ion [M⁺] at m/z ~171 (C₈H₅Cl₂N) with fragments corresponding to Cl loss (e.g., [M-Cl]⁺) .
Q. How should researchers design stability studies to assess degradation pathways under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to:
- Elevated temperatures (40–60°C) to simulate long-term storage.
- UV light (for photostability) using ICH Q1B guidelines.
- Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) to detect hydrolysis byproducts (e.g., benzoic acid derivatives) .
Advanced Research Questions
Q. What strategies elucidate the electronic effects of the dichloromethyl group on benzonitrile ring reactivity in cross-coupling reactions?
- Methodological Answer :
- Perform Hammett analysis using substituent constants (σ) to quantify electron-withdrawing effects. Compare reaction rates of this compound with analogs (e.g., 3-(Trifluoromethyl)benzonitrile in ) in Suzuki-Miyaura couplings.
- Use cyclic voltammetry to measure redox potentials, correlating electronic effects with catalytic turnover .
Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution reactions of derivatives?
- Methodological Answer :
- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group directs electrophiles to meta positions, while dichloromethyl may alter this via inductive effects.
- Validate predictions experimentally by nitration or sulfonation, analyzing product ratios via GC-MS .
Q. What experimental approaches elucidate mechanisms of biological activity in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against target enzymes like cytochrome P450.
- Binding Studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
- Molecular Docking : Simulate interactions using AutoDock Vina to identify key binding residues (e.g., hydrophobic pockets accommodating dichloromethyl) .
Properties
Molecular Formula |
C8H5Cl2N |
---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
3-(dichloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H |
InChI Key |
FFISZUWGEVCWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C#N |
Origin of Product |
United States |
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